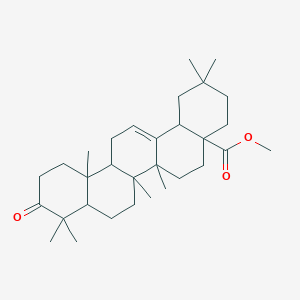![molecular formula C18H21ClN2O2S B239410 1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, commonly known as CP 55940, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer Inc. and has since been extensively studied for its pharmacological properties.
Mécanisme D'action
CP 55940 acts on the endocannabinoid system in the body, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation. It binds to the CB1 and CB2 receptors in the body, which are responsible for the effects of cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the therapeutic effects of CP 55940.
Biochemical and Physiological Effects
CP 55940 has been found to have various biochemical and physiological effects in the body. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a potential therapeutic agent for pain and neurological disorders. It has also been found to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
CP 55940 has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has some limitations, such as its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on CP 55940, including its potential use in the treatment of various medical conditions such as pain, inflammation, and neurological disorders. Further research is also needed to understand its mechanisms of action and potential side effects. Additionally, there is a need for the development of more effective delivery methods for CP 55940 to improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of CP 55940 involves the reaction of 1-(4-chlorophenyl)piperazine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using chromatography techniques to obtain the final product.
Applications De Recherche Scientifique
CP 55940 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. It has also shown promise in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C18H21ClN2O2S |
|---|---|
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-3-8-18(13-15(14)2)24(22,23)21-11-9-20(10-12-21)17-6-4-16(19)5-7-17/h3-8,13H,9-12H2,1-2H3 |
Clé InChI |
QBGKWOPZNSWAJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)









![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)

